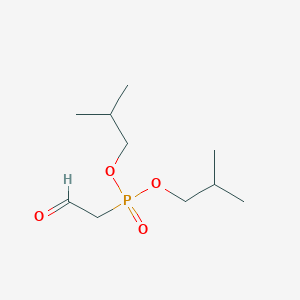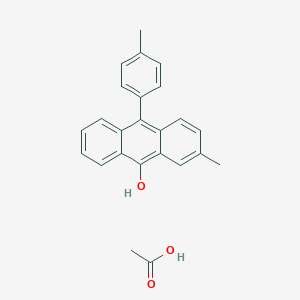
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is a complex organic compound that combines the properties of acetic acid and anthracene derivatives. This compound is notable for its unique structure, which includes an anthracene backbone substituted with a methyl group and a 4-methylphenyl group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-10-(4-methylphenyl)anthracene, which can be synthesized through Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the hydroxyl group at the 9-position, forming 2-methyl-10-(4-methylphenyl)anthracen-9-ol. Finally, the hydroxyl group is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid and methylphenyl groups but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene backbone with a carboxylic acid group at the 9-position.
2-Methyl-10-phenylanthracene: Similar structure but without the 4-methyl group on the phenyl ring.
Uniqueness
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the anthracene and acetic acid moieties allows for diverse applications in various fields, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63995-53-9 |
|---|---|
Formule moléculaire |
C24H22O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-19(17)22(23)20-13-15(2)9-12-18(20)21;1-2(3)4/h3-13,23H,1-2H3;1H3,(H,3,4) |
Clé InChI |
RDDPAIAUCVKNSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
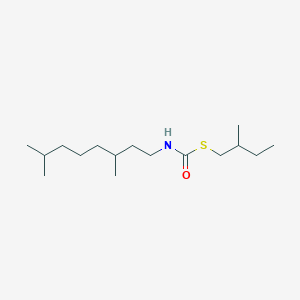
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
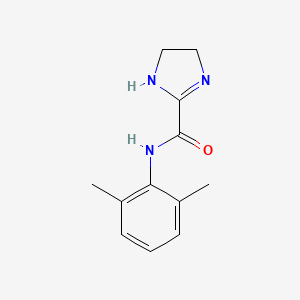

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)

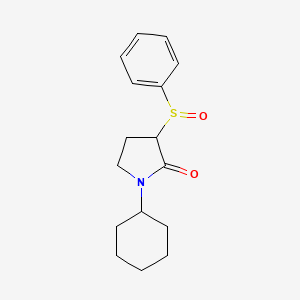
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
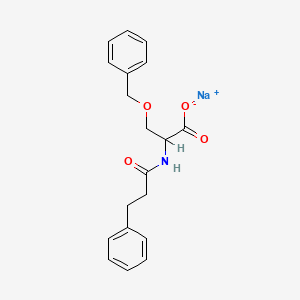
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
